N-(Pyridin-4-ylmethyl)thietan-3-amine
Description
N-(Pyridin-4-ylmethyl)thietan-3-amine is a heterocyclic amine featuring a thietane ring (a four-membered sulfur-containing ring) substituted at the 3-position with an amine group, which is further modified by a pyridin-4-ylmethyl substituent. This structure combines the rigidity of the thietane ring with the aromatic and hydrogen-bonding capabilities of the pyridine moiety.
Properties
Molecular Formula |
C9H12N2S |
|---|---|
Molecular Weight |
180.27 g/mol |
IUPAC Name |
N-(pyridin-4-ylmethyl)thietan-3-amine |
InChI |
InChI=1S/C9H12N2S/c1-3-10-4-2-8(1)5-11-9-6-12-7-9/h1-4,9,11H,5-7H2 |
InChI Key |
DQCCIKRZEXYWLT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)NCC2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Starting Materials
| Compound | Role | Typical Source/Preparation |
|---|---|---|
| Pyridin-4-ylmethyl chloride | Electrophile | Prepared by chloromethylation of pyridine or commercially available |
| Thietan-3-amine | Nucleophile | Commercially available or synthesized via ring closure of appropriate precursors |
| Sodium hydroxide (NaOH) | Base | Commercially available |
| Organic solvent (e.g., toluene) | Reaction medium | Anhydrous grade preferred |
Reaction Conditions
- Solvent: Toluene or other aprotic organic solvents.
- Temperature: Elevated temperatures, typically reflux conditions (~110°C for toluene).
- Atmosphere: Inert atmosphere (argon or nitrogen) to prevent oxidation of sulfur.
- Reaction Time: Several hours (commonly 6–12 hours) to ensure complete conversion.
- Base: Sodium hydroxide or other strong bases to neutralize HCl formed.
Synthetic Procedure
- Setup: In a dry reaction vessel under inert atmosphere, dissolve thietan-3-amine in toluene.
- Addition: Add sodium hydroxide to the solution to maintain basic conditions.
- Electrophile Addition: Slowly add pyridin-4-ylmethyl chloride dropwise to the stirred mixture.
- Reflux: Heat the reaction mixture to reflux and stir for 6–12 hours.
- Workup: Cool the reaction mixture, separate the organic layer, wash with water to remove inorganic salts.
- Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Final Purification: Purify the crude product by silica gel column chromatography or recrystallization.
Reaction Mechanism Insights
- The nucleophilic amine group on thietan-3-amine attacks the electrophilic carbon of the pyridin-4-ylmethyl chloride.
- The chloride ion is displaced, forming the N-(pyridin-4-ylmethyl)thietan-3-amine.
- The base neutralizes the released HCl, preventing protonation of the amine and driving the reaction forward.
Research Findings and Optimization
- Base Selection: Sodium hydroxide is effective; however, organic bases like triethylamine can also be used to improve solubility and reaction rates.
- Solvent Effects: Toluene is preferred for its high boiling point and inertness; polar aprotic solvents like acetonitrile or dichloromethane may be used but can affect yield.
- Temperature: Elevated temperatures increase reaction rate but must be controlled to avoid decomposition of the thietan ring.
- Purification: Silica gel chromatography is effective for isolating pure product, with elution using mixtures of ethyl acetate and hexane.
Data Table: Typical Reaction Parameters and Outcomes
| Parameter | Condition/Value | Effect on Reaction |
|---|---|---|
| Pyridin-4-ylmethyl chloride | 1.0 equiv | Limiting reagent |
| Thietan-3-amine | 1.1–1.2 equiv | Slight excess to drive reaction |
| Base | NaOH, 1.5 equiv | Neutralizes HCl, improves yield |
| Solvent | Toluene | High boiling point, inert |
| Temperature | 110°C (reflux) | Optimal for reaction rate |
| Reaction time | 8 hours | Ensures complete conversion |
| Yield | 70–85% | Dependent on purity and conditions |
| Purification method | Silica gel chromatography | High purity product |
Additional Notes
- The thietan ring is sensitive to harsh acidic or oxidative conditions; thus, reaction conditions are optimized to be mild and basic.
- The presence of the pyridine nitrogen can coordinate with metals or participate in hydrogen bonding, which may influence the compound's reactivity and biological activity.
- Alternative synthetic routes may involve protection/deprotection strategies if other functional groups are present.
Chemical Reactions Analysis
Types of Reactions: N-(Pyridin-4-ylmethyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or thietan-3-amine moiety are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols); reactions are conducted in organic solvents like dichloromethane or acetonitrile under reflux conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of substituted pyridine or thietan-3-amine derivatives.
Scientific Research Applications
N-(Pyridin-4-ylmethyl)thietan-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Medicine: Explored for its therapeutic potential in treating various diseases. Research is ongoing to determine its efficacy and safety in clinical settings.
Industry: Utilized in the development of new materials and catalysts. Its chemical properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of N-(Pyridin-4-ylmethyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural differences and similarities between N-(Pyridin-4-ylmethyl)thietan-3-amine and related compounds:
Physicochemical Properties
- Lipophilicity : The pyridin-4-ylmethyl group in the target compound may reduce logP compared to alkyl-substituted analogs (e.g., N-(4-fluorobutyl)thietan-3-amine), but aromatic interactions could improve target binding.
- Solubility : Motesanib’s phosphate salt demonstrates the importance of salt formation in enhancing aqueous solubility for therapeutic applications .
- Thermal Stability : Melting points vary significantly; N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine melts at 104–107°C, while branched alkyl derivatives (e.g., N-(3-methylbutyl)thietan-3-amine) may exhibit lower melting points due to reduced crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
